3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,2-dihydroimidazo[4,5-c]pyrazole
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Overview
Description
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is a heterocyclic compound that features a unique structure combining an imidazole and pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 4-nitrobenzaldehyde with phenylhydrazine to form a hydrazone intermediate. This intermediate then undergoes cyclization with 3-methyl-1-phenyl-1H-pyrazole-5-carbaldehyde under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and reaction time, as well as employing catalysts to facilitate the cyclization process. The use of continuous flow reactors can also improve the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Cyclization: The compound can form additional ring structures through intramolecular cyclization reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogenating agents, nitrating agents.
Cyclization: Acidic or basic catalysts, heat.
Major Products
Reduction: 3-Methyl-1-(4-aminophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic compounds with enhanced stability and potential biological activity.
Scientific Research Applications
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential anti-inflammatory, anticancer, and antimicrobial properties.
Material Science: The compound’s unique structure makes it suitable for use in the design of novel materials with specific electronic and optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity. The imidazole and pyrazole rings can coordinate with metal ions, influencing enzymatic activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-4-nitropyrazole: Similar structure but lacks the imidazole ring.
4-Nitrophenyl-1H-imidazole: Contains the imidazole ring but lacks the pyrazole moiety.
3-Methyl-1-phenyl-1H-pyrazole-5-carbaldehyde: Precursor in the synthesis of the target compound.
Uniqueness
3-Methyl-1-(4-nitrophenyl)-5-phenyl-1,4-dihydroimidazo[4,5-c]pyrazole is unique due to its combined imidazole and pyrazole rings, which confer distinct chemical and biological properties. This dual-ring system enhances its stability and reactivity, making it a valuable compound in various research fields .
Properties
CAS No. |
63330-31-4 |
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Molecular Formula |
C17H13N5O2 |
Molecular Weight |
319.32 g/mol |
IUPAC Name |
3-methyl-1-(4-nitrophenyl)-5-phenyl-4H-imidazo[4,5-c]pyrazole |
InChI |
InChI=1S/C17H13N5O2/c1-11-15-17(19-16(18-15)12-5-3-2-4-6-12)21(20-11)13-7-9-14(10-8-13)22(23)24/h2-10H,1H3,(H,18,19) |
InChI Key |
FZRUJJRAHSEFJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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